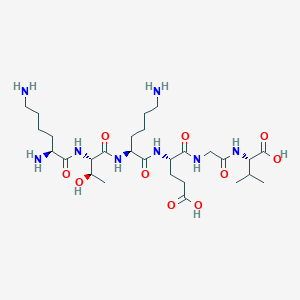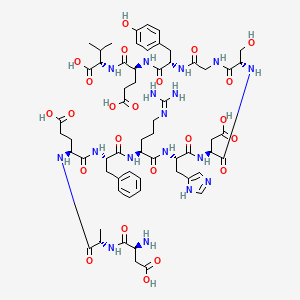
Amyloid |A-Protein (1-12)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
淀粉样蛋白 A蛋白 (1-12) 是从较大的淀粉样蛋白 A蛋白中衍生出来的肽片段,与淀粉样蛋白原纤维的形成有关。淀粉样蛋白原纤维是不溶性蛋白质聚集体,与多种疾病有关,包括阿尔茨海默病和全身淀粉样变性。淀粉样蛋白 A蛋白 (1-12) 片段在研究中尤其重要,因为它在淀粉样蛋白原纤维形成的早期阶段发挥作用,并可能在理解疾病机制方面具有重要意义。
准备方法
合成路线和反应条件
淀粉样蛋白 A蛋白 (1-12) 的合成通常涉及固相肽合成 (SPPS)。这种方法允许将氨基酸依次添加到固定在固体树脂上的不断增长的肽链中。该过程包括:
氨基酸的活化: 使用偶联试剂(例如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt))活化氨基酸。
偶联: 将活化的氨基酸偶联到树脂结合的肽链上。
脱保护: 去除氨基酸上的临时保护基团,以便进行下一步偶联。
裂解: 使用裂解混合物(通常包含三氟乙酸 (TFA))将完成的肽从树脂中裂解下来。
工业生产方法
淀粉样蛋白 A蛋白 (1-12) 的工业生产遵循与实验室合成类似的原理,但规模更大。自动肽合成仪通常用于提高效率和一致性。通过高效液相色谱 (HPLC) 对合成的肽进行纯化,确保研究和工业应用的高纯度。
化学反应分析
反应类型
淀粉样蛋白 A蛋白 (1-12) 可以进行各种化学反应,包括:
氧化: 肽中的甲硫氨酸残基可以被氧化成甲硫氨酸亚砜。
还原: 如果有的话,二硫键可以使用二硫苏糖醇 (DTT) 等还原剂还原为游离硫醇。
取代: 通过定点诱变可以取代氨基酸残基,以研究其对淀粉样蛋白形成的影响。
常用试剂和条件
氧化: 过氧化氢 (H2O2) 或其他氧化剂。
还原: 二硫苏糖醇 (DTT) 或三 (2-羧乙基) 膦 (TCEP)。
取代: 定点诱变引物和 DNA 聚合酶用于定点诱变。
主要产物
氧化: 含有甲硫氨酸亚砜的肽。
还原: 具有还原性硫醇基团的肽。
取代: 氨基酸序列发生改变的突变肽。
科学研究应用
淀粉样蛋白 A蛋白 (1-12) 在科学研究中有许多应用:
化学: 研究肽的化学性质和反应,以了解其在不同环境中的行为。
生物学: 研究淀粉样蛋白 A蛋白 (1-12) 在淀粉样蛋白原纤维形成中的作用及其对细胞过程的影响。
医学: 探索肽在阿尔茨海默病和全身淀粉样变性等疾病中的作用,以开发潜在的治疗策略。
工业: 在开发用于检测淀粉样蛋白相关疾病的诊断工具和分析方法中使用肽。
作用机制
淀粉样蛋白 A蛋白 (1-12) 的作用机制与其自我组装成淀粉样蛋白原纤维的能力有关。该过程是由肽倾向于采用 β-折叠构象驱动的,这有利于形成稳定的不溶性原纤维。所涉及的分子靶标和途径包括:
蛋白质-蛋白质相互作用: 肽与其他淀粉样蛋白原蛋白相互作用,促进原纤维形成。
细胞途径: 淀粉样蛋白原纤维的存在会破坏细胞稳态,导致细胞死亡和组织损伤。
相似化合物的比较
类似化合物
淀粉样蛋白 β (1-42): 与阿尔茨海默病相关的更长肽片段。
α-突触核蛋白: 与帕金森病相关的蛋白质。
Tau 蛋白: 参与阿尔茨海默病中的神经纤维缠结。
独特性
淀粉样蛋白 A蛋白 (1-12) 的独特性在于其特定的序列及其在淀粉样蛋白原纤维形成早期阶段的作用。与更长的淀粉样蛋白原肽不同,淀粉样蛋白 A蛋白 (1-12) 提供了对原纤维组装初始步骤的见解,使其成为研究淀粉样蛋白相关疾病机制的宝贵工具。
属性
分子式 |
C61H85N17O23 |
|---|---|
分子量 |
1424.4 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C61H85N17O23/c1-29(2)49(60(100)101)78-55(95)38(16-18-46(84)85)73-56(96)39(21-32-11-13-34(80)14-12-32)70-44(81)26-67-52(92)43(27-79)77-59(99)42(24-48(88)89)76-58(98)41(22-33-25-65-28-68-33)75-53(93)36(10-7-19-66-61(63)64)72-57(97)40(20-31-8-5-4-6-9-31)74-54(94)37(15-17-45(82)83)71-50(90)30(3)69-51(91)35(62)23-47(86)87/h4-6,8-9,11-14,25,28-30,35-43,49,79-80H,7,10,15-24,26-27,62H2,1-3H3,(H,65,68)(H,67,92)(H,69,91)(H,70,81)(H,71,90)(H,72,97)(H,73,96)(H,74,94)(H,75,93)(H,76,98)(H,77,99)(H,78,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,100,101)(H4,63,64,66)/t30-,35-,36-,37-,38-,39-,40-,41-,42-,43-,49-/m0/s1 |
InChI 键 |
PGDMZNKMGSIEOT-ZAHQXZHISA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)N |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,6aS)-2-(oxan-4-ylmethyl)-N-[6-(2,3,5-trifluorophenyl)pyridazin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B12395977.png)
![5-[4-[5-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]pentoxy]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B12395980.png)
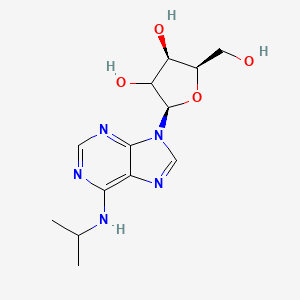
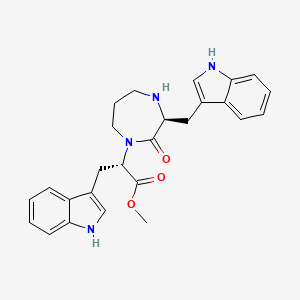

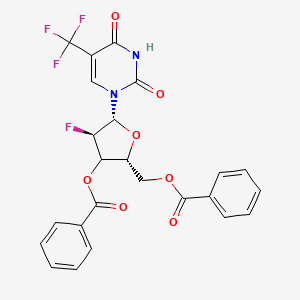
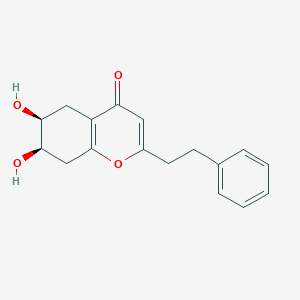

![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
![2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12396017.png)
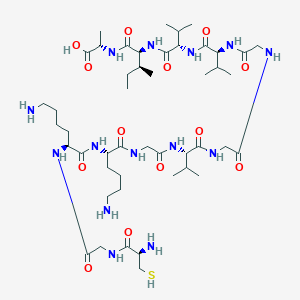
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12396031.png)

